8-Bromobenzo[f]quinazoline-1,3-diamine
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Overview
Description
8-Bromobenzo[f]quinazoline-1,3-diamine: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound consists of a benzene ring fused with a quinazoline moiety, with bromine and amine groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromobenzo[f]quinazoline-1,3-diamine typically involves the bromination of benzo[f]quinazoline-1,3-diamine. One common method includes the reaction of benzo[f]quinazoline-1,3-diamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Bromobenzo[f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like ethanol or dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted quinazoline derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: 8-Bromobenzo[f]quinazoline-1,3-diamine is used as a building block in the synthesis of various quinazoline derivatives. These derivatives are explored for their potential as catalysts, ligands, and intermediates in organic synthesis .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives have shown inhibitory activity against various enzymes, making them valuable in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their anticancer properties. Quinazoline-based compounds have been found to inhibit tyrosine kinases, which are involved in cancer cell proliferation. This makes them promising candidates for anticancer drug development .
Industry: this compound is used in the development of fluorescent dyes and sensors. Its unique structure allows for the design of compounds with specific optical properties, useful in imaging and diagnostic applications .
Mechanism of Action
The mechanism of action of 8-Bromobenzo[f]quinazoline-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases by competing with ATP for binding to the kinase domain. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to anticancer effects .
Comparison with Similar Compounds
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine: This compound shares a similar quinazoline core but has a pyrrolo ring fused to it.
Benzo[de]isoquinoline-1,3-dione: Another related compound with a similar fused ring structure, used in the development of chemosensors.
Uniqueness: 8-Bromobenzo[f]quinazoline-1,3-diamine is unique due to the presence of the bromine atom, which allows for selective substitution reactions. This makes it a versatile intermediate in the synthesis of various functionalized quinazoline derivatives. Its specific structure also contributes to its distinct biological activities, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
13119-52-3 |
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Molecular Formula |
C12H9BrN4 |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
8-bromobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C12H9BrN4/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(14)17-12(15)16-9/h1-5H,(H4,14,15,16,17) |
InChI Key |
HUHLNLWASRUHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=NC(=N3)N)N)C=C1Br |
Origin of Product |
United States |
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